5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine - 1256803-09-4

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Catalog Number: EVT-1758712
CAS Number: 1256803-09-4
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Fischer Indole Synthesis Adaptation: A potential approach could involve adapting the Fischer indole synthesis. This would require reacting a suitably substituted phenylhydrazine with a 4-chloro-3-methyl-2-pyridinecarboxaldehyde or a related derivative under acidic conditions [].
  • Multistep Synthesis from Pyridine Precursors: Another approach could involve a multistep synthesis starting from a pyridine precursor, similar to the synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine described in []. This could involve introducing the required substituents and forming the pyrrole ring through a series of reactions.
Molecular Structure Analysis
  • Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group at the 3-position can activate the pyrrole ring towards electrophilic aromatic substitution reactions, potentially allowing for further functionalization [].
  • Nucleophilic Substitution: The chlorine atom at the 5-position can potentially undergo nucleophilic substitution reactions with suitable nucleophiles, providing access to diversely substituted derivatives [].
  • Metal-Catalyzed Coupling Reactions: The compound could potentially participate in metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, enabling the introduction of aryl or alkynyl groups, respectively []. This would further expand the structural diversity accessible from this scaffold.
Mechanism of Action
  • Kinase Inhibition: This compound might exhibit inhibitory activity towards specific kinases involved in various cellular processes [, , ]. Its mechanism could involve competing with ATP for binding to the kinase active site or allosterically modulating kinase activity.
  • Receptor Binding: The compound could interact with specific receptors in the body, potentially acting as an agonist or antagonist [, , ]. The specific receptor targets and downstream signaling pathways would need to be elucidated through further investigation.
Physical and Chemical Properties Analysis
  • Solubility: The compound's solubility is likely influenced by the chlorine and methyl substituents. It may show limited solubility in water but increased solubility in organic solvents. Strategies such as introducing polar functional groups could be explored to enhance its aqueous solubility [].
Applications
  • Medicinal Chemistry: 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can serve as a valuable building block for designing and synthesizing novel therapeutic agents [, , , , ]. Its potential applications could include developing anticancer agents, anti-inflammatory agents, or antimicrobial agents.
  • Material Science: Certain derivatives of pyrrolo[2,3-b]pyridines have shown potential applications in material science, particularly in the development of organic semiconductors or luminescent materials []. Exploring the properties of 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives in this context could lead to novel materials with unique electronic or optical properties.

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound served as the subject of an experimental charge density analysis using high-resolution X-ray diffraction. The study aimed to understand the topology of bonding within the molecule, particularly focusing on intermolecular interactions like N–H⋯N and C–H⋯Cl hydrogen bonds. []
  • Relevance: Both 4-Chloro-1H-pyrrolo[2,3-b]pyridine and 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine share the core structure of a 1H-pyrrolo[2,3-b]pyridine scaffold. They differ in the position of the chlorine substituent (position 4 vs. position 5) and the presence of a methyl group at position 3 in the target compound. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential imaging agent for dopamine D4 receptors. It was synthesized via electrophilic fluorination using [18F]F2. Ex vivo studies in rats demonstrated its ability to distribute homogeneously within the brain. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The key difference lies in the substitution at the 3-position. In this related compound, a complex substituent containing a piperazine ring and a [18F]fluorophenyl group is present, while the target compound has a simple methyl group. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: This compound represents a potential dopamine D4 receptor PET tracer. Synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde, it exhibits high affinity and selectivity for D4 receptors. [, ]
  • Relevance: Similar to the previous compound, this molecule shares the 1H-pyrrolo[2,3-b]pyridine core with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The difference again lies in the complex substituent at the 3-position, featuring a piperazine ring and a [18F]fluorobenzyl group in contrast to the target compound's methyl group. [, ]

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor developed at Bayer Schering Pharma. Notably, it incorporates a 7-azaindole (another name for the 1H-pyrrolo[2,3-b]pyridine core) moiety. []
  • Relevance: This molecule directly contains the 3-methyl-1H-pyrrolo[2,3-b]pyridine moiety present in the target compound, 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The key difference is the presence of a chlorine atom at the 5-position in the target compound, while this related compound has a hydrogen atom at the corresponding position. []

Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide

  • Compound Description: This compound is the focus of several patents describing improved synthesis methods and formulations, indicating its potential pharmaceutical importance, specifically in cancer treatment. [, , ]

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds were synthesized as deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: While these compounds share some structural similarities with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, they are not directly related. The core structures are different, with the benzylamino and methyl substituents in different positions. They are mentioned as part of a broader exploration of pyrrolopyridine derivatives for potential anxiolytic activity. []

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

  • Compound Description: This compound serves as a synthon for synthesizing fused heterocycles, specifically pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. The aldehyde functionality allows for further derivatization and cyclization reactions. []
  • Relevance: Although this compound shares some common features with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, such as the presence of a chlorine atom and a pyrrole ring, it's not a direct structural analog. Its significance lies in its utility for building related fused heterocyclic systems. []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

  • Compound Description: This class of compounds was investigated as JAK1-selective inhibitors. Specifically, compound 38a (the (S,S)-enantiomer of 31g) demonstrated high potency for JAK1 and good selectivity over other JAK isoforms. []
  • Relevance: This class of compounds, including the potent JAK1 inhibitor 38a, shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The key structural variations lie in the substitution pattern, where these derivatives feature various substituents at the 4-position and a carboxamide group at the 5-position, in contrast to the chlorine and methyl substituents in the target compound. []

(Dimethylamino)-functionalised 'titanocenes'

  • Compound Description: These compounds, incorporating a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety and a (dimethylamino)fulvene group, were synthesized and evaluated for their cytotoxic activity against LLC-PK cells. Compound 5a, in particular, exhibited promising cytotoxicity, comparable to cisplatin. []
  • Relevance: While these compounds incorporate the 1H-pyrrolo[2,3-b]pyridine core found in 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, they are structurally distinct. The presence of the (dimethylamino)fulvene group and the titanium complex differentiates them significantly from the target compound. []

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound represents a key pharmaceutical intermediate. Its synthesis involved a regioselective chlorination of 7-azaindole, highlighting the importance of regioselectivity in modifying the 1H-pyrrolo[2,3-b]pyridine scaffold. []
  • Relevance: Both this compound and 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine share the 1H-pyrrolo[2,3-b]pyridine core. The key structural differences lie in the substitution pattern. This related compound features a (methylamino)-5-fluoronicotinic acid substituent at the 2-position, while the target compound has a chlorine atom at the 5-position and a methyl group at the 3-position. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives

  • Compound Description: This class of compounds was explored as potent platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors. Optimization efforts led to the identification of compound 7d-9, a potent and selective inhibitor of PDGF-betaR. []
  • Relevance: This family of compounds features the 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety, directly related to the core structure of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The primary difference is the presence of a chlorine substituent at the 5-position in the target compound. []

1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors

  • Compound Description: This group of compounds was investigated for their immunomodulatory effects through JAK3 inhibition. Compound 14c emerged as a potent and somewhat selective JAK3 inhibitor, demonstrating the potential of this scaffold in treating immune diseases. []
  • Relevance: This class of compounds shares the core 1H-pyrrolo[2,3-b]pyridine structure with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The distinction lies in the substitution patterns, with these derivatives incorporating various groups at the 4- and 5-positions to enhance JAK3 inhibitory activity, in contrast to the chlorine and methyl substituents in the target compound. []

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework

  • Compound Description: This study focused on developing a simplified synthesis route for these compounds using Fischer indole cyclization. The method allows for the incorporation of various alkyl or aryl substituents at positions 2 and 3 of the 5-bromo-7-azaindole scaffold. []
  • Relevance: This chemical framework is closely related to 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, sharing the 1H-pyrrolo[2,3-b]pyridine core. The key difference lies in the halogen substituent at position 5 (bromine vs. chlorine) and the potential for various substituents at positions 2 and 3, compared to the methyl group in the target compound. []

1H-Pyrrolo[2,3-b]pyridine Derivative nortopsentin analogues

  • Compound Description: Researchers developed these analogues as potential antitumor agents, particularly for treating diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 (CDK1) inhibitors and showed promising results in reducing DMPM cell proliferation and inducing apoptosis. []
  • Relevance: These nortopsentin analogues, while structurally diverse, share the 1H-pyrrolo[2,3-b]pyridine core with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. Their significance lies in their antitumor activity and their exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold for medicinal chemistry applications. []

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives

  • Compound Description: These tricyclic heterocycles were synthesized from 2-allylamino-5-methoxypyrrole-3-carbaldehydes through a multistep process involving tosylhydrazones and intramolecular 1,3-dipolar cycloaddition. []
  • Relevance: This class of compounds highlights the possibility of synthesizing complex fused heterocyclic systems incorporating the pyrrolo[2,3-b]pyridine core found in 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The presence of an additional pyrazole ring distinguishes them from the target compound. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of T790M-containing EGFR mutants, displaying high potency and specificity toward these drug-resistant mutants while sparing wild-type EGFR. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound was synthesized from a dithiazole precursor using triphenylphosphine or polymer-bound triphenylphosphine, demonstrating a unique synthetic approach to the pyrrolo[2,3-b]pyridine scaffold. []
  • Relevance: This compound highlights the diversity of substituents that can be incorporated into the 1H-pyrrolo[2,3-b]pyridine core, shared with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The presence of amino, ethoxy, phenyl, and dicarbonitrile groups distinguishes this compound from the target compound. []

1H-Pyrrolo[2,3-b]pyridine (HL) ligands in rhodium(I) and iridium(I) complexes

  • Compound Description: This study explored the coordination chemistry of 1H-pyrrolo[2,3-b]pyridine (HL) with rhodium(I) and iridium(I) centers, resulting in various mono-, bi-, and tetranuclear complexes. The structures of two such complexes, [Rh2(µ-L)2(nbd)2] and [Rh4(µ-Cl)2(µ-L)2(µ-CO)2(CO)2(nbd)2], were determined by X-ray crystallography. []
  • Relevance: This research emphasizes the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, found in 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, as a ligand in coordination chemistry. The unsubstituted nature of the 1H-pyrrolo[2,3-b]pyridine ligand in these complexes allows for diverse coordination modes with metal centers. []

(1H-Pyrrolo[2,3-B] Pyridine) 7-Azaindole analogs as Cholinesterase/ Glycation Inhibitors

  • Compound Description: This study focused on synthesizing and evaluating a series of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) analogs with varying substituents on a phenacyl moiety for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycation. Compounds 2-5 were identified as potent AChE and BChE inhibitors, with compound 5 also exhibiting significant antiglycation activity. []
  • Relevance: These 7-azaindole analogs share the core 1H-pyrrolo[2,3-b]pyridine framework with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, highlighting the potential of this scaffold for developing inhibitors of various targets. The structural variations, specifically the presence of a phenacyl moiety with different substituents, contribute to their diverse biological activities. []

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: This research details a novel and efficient one-pot, three-component approach for synthesizing a range of dihydropyrrolopyridines with diverse 4-spirocyclic frameworks. []
  • Relevance: While not directly identical, the 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine framework explored in this study is closely related to 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. Both share the core pyrrolo[2,3-b]pyridine system, demonstrating the versatility of this scaffold for generating diverse chemical entities. []

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: These two compounds are structurally similar derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. Their structures were determined by X-ray crystallography, providing insights into their three-dimensional conformations and intramolecular interactions. [, ]
  • Relevance: These compounds highlight the structural diversity possible within the 1H-pyrrolo[2,3-b]pyridine scaffold, also present in 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine. The presence of various substituents, including nitro, phenylsulfonyl, benzylpiperidinyl, and methyl groups, demonstrates the versatility of this core for chemical modification. [, ]

4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: This class of compounds, structurally related to nalidixic acid, was synthesized and evaluated for antibacterial activity. While one compound (10) showed promising in vitro activity, further optimization is needed for improved efficacy. []
  • Relevance: These compounds exemplify the potential of exploring the pyrrolo[2,3-b]pyridine scaffold, similar to that found in 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, for developing antibacterial agents. The presence of a carboxylic acid group at position 5 and variations at other positions offer opportunities for structure-activity relationship studies. []

1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as ALK inhibitors

  • Compound Description: This research details the discovery of potent, selective, and brain-penetrant ALK (anaplastic lymphoma kinase) inhibitors based on the 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridine scaffold. Compound 13, a representative example, showed significant reduction in phosphorylated ALK levels in the mouse brain, highlighting its potential as a chemical probe for studying ALK function in the central nervous system. []
  • Relevance: These compounds showcase the versatility of the 1H-pyrrolo[2,3-b]pyridine core, shared with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, in developing kinase inhibitors. The incorporation of a 1H-pyrazol-5-yl group and other modifications contribute to their potency and selectivity towards ALK. []

4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-amino- 6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

  • Compound Description: These compounds are novel, biologically active pyrrolo[2,3-b]pyridine scaffolds synthesized via the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with specific 2-arylidenemalononitriles. []
  • Relevance: Compounds 8 and 9 share the core pyrrolo[2,3-b]pyridine structure with 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, highlighting the diversity achievable within this scaffold through synthetic modifications. The presence of dichlorophenyl, dimethoxyphenyl, phenyl, and amino substituents in various positions distinguishes these compounds from the target structure. []

Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate

  • Compound Description: This compound was unexpectedly obtained as the main product in an ohmic-heating-assisted multicomponent Hantzsch reaction involving 3-formylchromone, methyl acetoacetate, and ammonium acetate. Its structure was confirmed through various spectroscopic techniques. []
  • Relevance: Though structurally distinct from 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, this compound is mentioned as part of a broader exploration of multicomponent reactions and their utility in constructing diverse heterocyclic compounds. The shared structural element is the presence of a pyridine ring fused to another heterocycle. []

6-(alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles and methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These two classes of compounds were synthesized via a cascade heterocyclization reaction of 2-acyl-1,1,3,3-tetracyanopropenides (ATCNs) with aliphatic thiols or methyl mercaptoacetate. This reaction offers a novel method for constructing complex, fused heterocyclic systems. []
  • Relevance: While these compounds are not direct analogs of 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine, they highlight the use of cascade reactions for building complex heterocycles. The pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine frameworks are structurally related to the pyrrolo[2,3-b]pyridine core, demonstrating a broader scope of chemical space exploration based on similar building blocks. []

Properties

CAS Number

1256803-09-4

Product Name

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

IUPAC Name

5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

IVBWBKPMVCCGOO-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=N2)Cl

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.